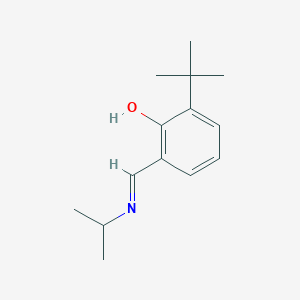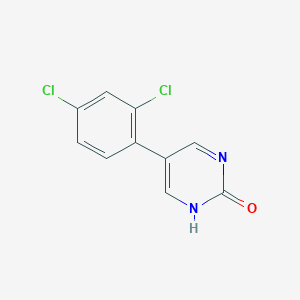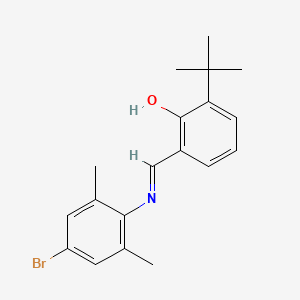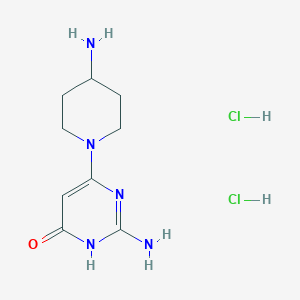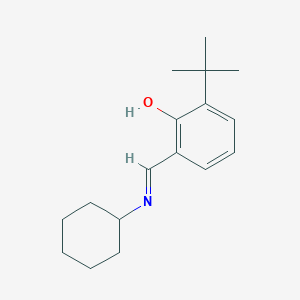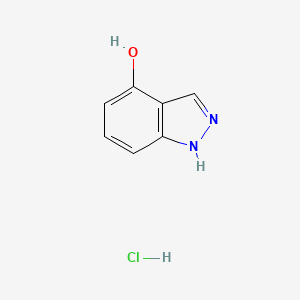
N-(3-Phenylsalicylidene)-cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-cyclohexylamine, also known as N-PSC, is an organic compound that is widely used in scientific research. N-PSC is a cyclic amine that has a phenylsalicylidene group attached to its nitrogen atom. This compound has a wide range of applications in the fields of chemistry, biochemistry, and physiology. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the physiological effects of various compounds.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-cyclohexylamine is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the physiological effects of various compounds. In organic synthesis, N-(3-Phenylsalicylidene)-cyclohexylamine can be used to synthesize a variety of compounds, such as amines, alcohols, and esters. In biochemistry, N-(3-Phenylsalicylidene)-cyclohexylamine can be used as a catalyst for a variety of reactions, such as the hydrolysis of proteins and the oxidation of lipids. In physiology, N-(3-Phenylsalicylidene)-cyclohexylamine can be used to study the effects of various compounds on cells and tissues.
Mecanismo De Acción
The mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine is not completely understood. However, it is believed that the phenylsalicylidene group of N-(3-Phenylsalicylidene)-cyclohexylamine interacts with the target molecule and induces a conformational change. This conformational change can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-cyclohexylamine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in various cell types, including cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, N-(3-Phenylsalicylidene)-cyclohexylamine has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenylsalicylidene)-cyclohexylamine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, it is non-toxic and has a low vapor pressure. However, N-(3-Phenylsalicylidene)-cyclohexylamine has some limitations. It is not soluble in water, and it is not very soluble in organic solvents.
Direcciones Futuras
There are a number of potential future directions for N-(3-Phenylsalicylidene)-cyclohexylamine research. One potential direction is to explore the potential therapeutic applications of N-(3-Phenylsalicylidene)-cyclohexylamine. For example, N-(3-Phenylsalicylidene)-cyclohexylamine could be used as an antibiotic or an anti-cancer drug. Another potential direction is to investigate the mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine. This could lead to a better understanding of the biochemical and physiological effects of N-(3-Phenylsalicylidene)-cyclohexylamine. Finally, further research could be conducted to explore the potential applications of N-(3-Phenylsalicylidene)-cyclohexylamine in organic synthesis and biochemistry.
Métodos De Síntesis
N-(3-Phenylsalicylidene)-cyclohexylamine can be synthesized using a variety of methods. It can be synthesized from cyclohexylamine and phenylsalicylaldehyde through a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction yields N-(3-Phenylsalicylidene)-cyclohexylamine and water as the byproducts. Another method of synthesis involves the reaction of cyclohexylamine and phenylsalicylaldehyde in the presence of a strong acid, such as sulfuric acid. This method yields N-(3-Phenylsalicylidene)-cyclohexylamine and sulfuric acid as the byproducts.
Propiedades
IUPAC Name |
2-(cyclohexyliminomethyl)-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHLWHSWQDPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-cyclohexylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
